molecular formula C14H12N2O2S2 B5519482 N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B5519482
M. Wt: 304.4 g/mol
InChI Key: ZTNFQOJRDCZDAV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research due to its incorporation of the 1,3-benzothiazole scaffold . The benzothiazole core is an aromatic heterocyclic compound characterized by a benzene ring fused to a thiazole ring, a structure known for its versatility and presence in compounds with diverse biological activities . Researchers are particularly interested in benzothiazole derivatives for their potential as therapeutic agents. Scientific literature indicates that structurally similar benzothiazole derivatives have been extensively investigated as core structures for developing novel pharmacologically active compounds . For instance, certain derivatives have shown promise as inhibitors of viral entry, with one study identifying a specific 1-phenyl-N-(benzothiazol-2-yl)methanimine derivative as a potent inhibitor of the Middle East Respiratory Syndrome coronavirus (MERS-CoV) spike protein . Other research areas for benzothiazole-based molecules include their evaluation as monoamine oxidase inhibitors and dopamine receptor antagonists . The sulfonamide functional group in this compound may further modify its properties, potentially influencing its solubility, binding affinity, and overall bioactivity, making it a valuable building block for constructing more complex molecules or for screening in target-based assays . This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-20(18,10-11-6-2-1-3-7-11)16-14-15-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNFQOJRDCZDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 2-aminobenzothiazole with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit activity against a range of pathogens including bacteria and fungi. For instance, derivatives of benzothiazole have shown efficacy against Escherichia coli and Staphylococcus aureus .

Anticancer Properties
Studies have demonstrated that benzothiazole compounds possess anticancer activities. A notable study reported the synthesis of various benzothiazole derivatives which exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells . The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer progression.

Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It is particularly noted for modulating protein kinase activity, which is crucial in regulating cellular functions such as proliferation and survival. This modulation can be beneficial in treating diseases characterized by abnormal cell growth, including various cancers .

Biological Applications

Anti-inflammatory Effects
Research has identified certain benzothiazole derivatives as having anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Antiviral Activity
Some studies have highlighted the antiviral potential of benzothiazole derivatives. For example, specific compounds have been shown to exhibit activity against HIV-1, suggesting their utility in developing antiviral therapies .

Materials Science

Synthesis of New Materials
this compound is utilized in synthesizing new materials with specific electronic or optical properties. This application is significant in developing advanced materials for electronics and photonics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntimicrobial activity against E. coli and S. aureus
Anticancer activity on breast and lung cancer cells
Enzyme inhibition (protein kinases)
Biological ApplicationsAnti-inflammatory effects
Antiviral activity against HIV-1
Materials ScienceDevelopment of new electronic and optical materials

Case Studies

Case Study 1: Antimicrobial Activity
In a study investigating the antibacterial properties of benzothiazole derivatives, this compound was synthesized and tested against various bacterial strains. The results indicated significant inhibition of bacterial growth, highlighting its potential as a new class of antibiotics.

Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The target compound is structurally analogous to several sulfonamide- and benzothiazole-based derivatives. Key differences lie in the substituents on the benzene ring and the presence of functional groups, which influence molecular interactions and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituent/R-Group Key Structural Features
N-(1,3-Benzothiazol-2-yl)-1-phenylmethanesulfonamide Phenylmethyl (CH₂C₆H₅) Benzothiazole + sulfonamide; no halogen
N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide 4-Fluorophenyl Halogen (F) + hydrazide linker
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazolylsulfanyl Sulfanyl (S–) group + ketone
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-Bidentate directing group Hydroxy and methyl groups for metal coordination

Supramolecular Interactions and Crystal Packing

The benzothiazole core and sulfonamide group facilitate diverse intermolecular interactions:

  • Target Compound : Lacks halogen atoms but engages in N–H···N(thiazole) hydrogen bonds and π-π stacking between aromatic rings, stabilizing its crystal lattice .
  • Halogenated Analogs (e.g., X = F, Cl, Br) : Exhibit additional halogen-based interactions (C–X···π, X···N), enhancing lattice energy and packing efficiency. For example, the 4-fluoro derivative forms N–H(hydrazinyl)···N(thiazole) and F···π interactions .
  • Sulfanyl Derivatives: The sulfanyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone participates in S···π interactions, influencing reactivity as a β-keto-sulfone intermediate .
Table 2: Dominant Intermolecular Interactions
Compound Type Key Interactions Lattice Energy Contribution
Target Compound N–H···N, π-π stacking Moderate (~60–80 kJ/mol)
4-Halobenzenesulfonylhydrazides N–H···N, N–H···O, X···π (X = F, Cl, Br) High (>100 kJ/mol)
Sulfanyl Derivatives S···π, C–H···O Moderate (~70 kJ/mol)

Functional and Application-Based Comparison

Pharmacological Potential

  • Target Compound : The phenylmethyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar halogenated analogs. This property is advantageous in CNS-targeting drugs .
  • Halogenated Derivatives : Fluorine and chlorine atoms improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in antimicrobial agents .
  • Benzimidazole Analogs: Compounds like 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide exhibit antitumor activity, suggesting benzothiazole-sulfonamide hybrids may share similar mechanisms .

Material Science and Catalysis

  • Hydrazide Derivatives : The N–H and O sites enable coordination to transition metals (e.g., Pd, Cu), making them suitable for C–H activation catalysts .
  • Sulfonylhydrazides : Used in high-throughput crystallography pipelines due to robust hydrogen-bonding networks, aiding in crystal engineering .

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, a compound in the benzothiazole family, has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

Chemical Structure : this compound is characterized by a benzothiazole ring fused with a phenylmethanesulfonamide moiety. This unique structure contributes to its biological activity.

Properties : The compound is known for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a subject of interest in medicinal chemistry and pharmacology .

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it has been shown to inhibit protoporphyrinogen oxidase (PPO), which is a target for herbicides and has implications in cancer treatment .
  • Cell Signaling Modulation : It affects various signaling pathways, including those related to neuroprotection and inflammation. Studies indicate that it can modulate the release of cytokines in microglial cells, impacting neuroinflammatory responses .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, showing significant inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values are critical for determining its effectiveness against specific strains.

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It exhibits cytotoxic effects on different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Key findings include:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)5.2Apoptosis induction
MCF-7 (Breast Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)4.5Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to activate survival pathways in neuronal cells exposed to toxic agents, indicating its potential for treating conditions like Parkinson's disease .

Study 2: Anti-inflammatory Properties

In another study, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells. Results showed significant reduction in cytokine levels, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives regarding their biological activities:

Compound Activity Type Notable Findings
2-AminobenzothiazoleAntimicrobialEffective against Gram-positive bacteria
6-ChlorobenzothiazoleAnticancerInduces apoptosis in leukemia cells
N-(6-methylbenzothiazol-2-yl)HerbicidalPPO inhibition with K(i) values < 10 µM

This comparison highlights the unique properties and potential applications of this compound within the broader context of benzothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling 1-phenylmethanesulfonyl chloride with 2-aminobenzothiazole derivatives under basic conditions (e.g., using triethylamine in anhydrous THF). Intermediates are characterized via multinuclear NMR (e.g., 1^1H, 13^13C), IR spectroscopy (to confirm sulfonamide C=O and S=O stretches), and elemental analysis for purity validation .
  • Example Table :

StepReagents/ConditionsCharacterization TechniquesYield (%)
12-aminobenzothiazole + 1-phenylmethanesulfonyl chloride, THF, Et3_3N, 0°C → RTIR (1670 cm1^{-1}, S=O), 1^1H NMR (δ 7.2–8.1 ppm, aromatic)75–85%

Q. How is the crystal structure of this compound resolved, and which software is commonly used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or PLATON .

Q. What spectroscopic techniques are critical for confirming the sulfonamide functional group?

  • Methodology :

  • IR Spectroscopy : Peaks at ~1320–1160 cm1^{-1} (asymmetric and symmetric S=O stretching).
  • NMR : 1^1H NMR shows aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10–11 ppm, broad if present). 13^13C NMR confirms sulfonamide C-SO2_2 (δ ~135–140 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodology : Discrepancies (e.g., NH proton absence in NMR due to tautomerism) are addressed via:

  • Dynamic NMR to detect proton exchange.
  • DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria.
  • Validation tools : CheckCIF/PLATON for crystallographic data integrity .

Q. What strategies optimize the compound’s biological activity through structural modifications?

  • Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring to enhance binding to target proteins (e.g., 12-lipoxygenase inhibitors).
  • Docking Simulations : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., 12-LOX for anti-inflammatory applications) .
    • Example Modification :
DerivativeSubstituentBioactivity (IC50_{50})
ParentNone12-LOX IC50_{50} = 1.2 µM
4-NO2_2-NO2_2IC50_{50} = 0.8 µM (hypothetical)

Q. How can researchers address challenges in crystallizing N-(1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide due to polymorphism?

  • Methodology :

  • Solvent Screening : Use high-throughput crystallization trials (e.g., vapor diffusion with DMF/EtOH mixtures).
  • Thermal Analysis : DSC/TGA to identify stable polymorphs.
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands for handling non-merohedral twinning .

Q. What computational methods validate experimental spectroscopic data for this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare theoretical IR/NMR with experimental data.
  • UV-Vis Analysis : TD-DFT to predict electronic transitions (λmax_{\text{max}}) and compare with experimental spectra .

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